molecular formula C6H7BrN2O B591708 (4-Amino-5-bromopyridin-3-yl)methanol CAS No. 1806995-45-8

(4-Amino-5-bromopyridin-3-yl)methanol

Cat. No.: B591708
CAS No.: 1806995-45-8
M. Wt: 203.039
InChI Key: XJZSDOAVPLXAMX-UHFFFAOYSA-N
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Description

(4-Amino-5-bromopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Scientific Research Applications

(4-Amino-5-bromopyridin-3-yl)methanol has several applications in scientific research:

Safety and Hazards

“(4-Amino-5-bromopyridin-3-yl)methanol” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-5-bromopyridin-3-yl)methanol typically involves the bromination of 4-aminopyridine followed by a reduction process to introduce the methanol group. The reaction conditions often require the use of bromine or a brominating agent in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes. These methods are optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-5-bromopyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (4-Amino-5-bromopyridin-3-yl)methanol involves its interaction with specific molecular targets. The amino and bromine groups allow it to form hydrogen bonds and halogen bonds, respectively, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-3-bromopyridin-2-yl)methanol
  • (4-Amino-5-chloropyridin-3-yl)methanol
  • (4-Amino-5-fluoropyridin-3-yl)methanol

Uniqueness

(4-Amino-5-bromopyridin-3-yl)methanol is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

(4-amino-5-bromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZSDOAVPLXAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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